

synthesis of p-Nitrophenyl galacto-N-bioside

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Compound of Interest

Compound Name: p-Nitrophenyl galacto-N-bioside

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An In-depth Technical Guide to the Synthesis of p-Nitrophenyl galacto-N-bioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **p-Nitrophenyl galacto-N-bioside**, a key compound for studying O-glycosidase activity. The primary focus is on a highly efficient chemoenzymatic approach, which offers significant advantages in terms of yield and purity.

Introduction

p-Nitrophenyl galacto-N-bioside, systematically named 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β -D-galactopyranosyl)- α -D-galactopyranoside, is a chromogenic substrate used in the detection and characterization of O-glycosidases. The enzymatic cleavage of this substrate releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically, allowing for the determination of enzyme activity. This guide details a robust chemoenzymatic synthesis strategy.

Chemoenzymatic Synthesis Pathway

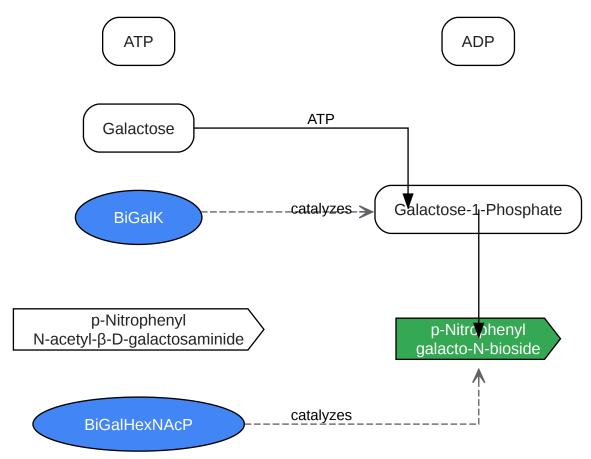
A highly efficient method for the synthesis of galacto-N-biose (GNB) derivatives is a one-pot, two-enzyme system. [1][2] This system utilizes a galactokinase and a D-galactosyl- β 1–3-N-acetyl-D-hexosamine phosphorylase. [1][2] For the synthesis of the p-Nitrophenyl derivative, p-Nitrophenyl N-acetyl- β -D-galactosaminide is used as the acceptor molecule.

The synthesis involves two main enzymatic steps:



- Phosphorylation of Galactose: A galactokinase (e.g., BiGalK from Bifidobacterium infantis) catalyzes the formation of galactose-1-phosphate (Gal-1-P) from galactose and a phosphate donor, typically adenosine triphosphate (ATP).
- Glycosylation: A D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (e.g., BiGalHexNAcP from B. infantis) then transfers the galactosyl moiety from Gal-1-P to the acceptor molecule, p-Nitrophenyl N-acetyl-β-D-galactosaminide, to form the final product.[1]
 [2]

Synthesis Workflow



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Caption: One-pot two-enzyme synthesis workflow.

Experimental Protocols Materials and General Methods



- Enzymes: Recombinant galactokinase from Bifidobacterium infantis ATCC15697 (BiGalK) and D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase from B. infantis ATCC15697 (BiGalHexNAcP) are expressed and purified as previously reported.[3]
- Reagents: Galactose (Gal), Adenosine 5'-triphosphate (ATP), p-Nitrophenyl N-acetyl-β-D-galactosaminide, Tris-HCl buffer, and MgCl2 are purchased from commercial suppliers.[3][4] [5][6]
- Purification: Bio-gel P-2 gel chromatography is used for product purification.
- Analysis: Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC), High-resolution electrospray-ionization mass spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for reaction monitoring and product characterization.[3]

One-Pot Two-Enzyme Synthesis Protocol

- A reaction mixture (2 mL) is prepared containing 100 mM Tris-HCl (pH 8.0), 20 mM galactose, 22 mM ATP, 15 mM MgCl2, 20 mM p-Nitrophenyl N-acetyl-β-D-galactosaminide, an excess amount of BiGalK, and BiGalHexNAcP.[3]
- The reaction is incubated at a controlled temperature (e.g., 37°C) and monitored by TLC or HPLC.
- Upon completion, the reaction is quenched by adding an equal volume of ice-cold ethanol and incubated at 4°C for 30 minutes to precipitate proteins.[3]
- The mixture is centrifuged to remove the precipitate.
- The supernatant is concentrated under reduced pressure.
- The concentrated product is purified by Bio-gel P-2 gel chromatography.[3]
- Fractions containing the desired product are pooled, lyophilized, and characterized by HRESIMS and NMR.

Data Presentation



Reactant and Product Information

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
p-Nitrophenyl galacto- N-bioside	C20H28N2O13	504.44	59837-14-8
p-Nitrophenyl N- acetyl-β-D- galactosaminide	C14H18N2O8	342.30	14948-96-0
Galactose	C6H12O6	180.16	59-23-4

Typical Reaction Yields

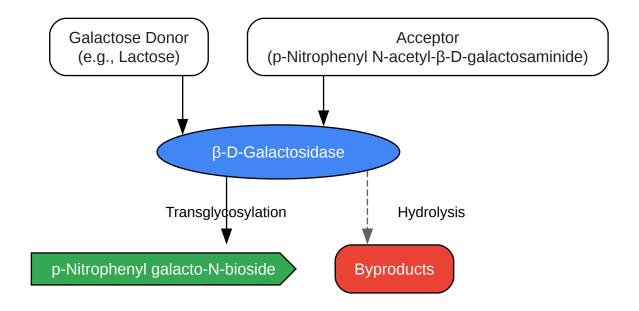
While specific yields for **p-Nitrophenyl galacto-N-bioside** are not detailed in the searched literature, the synthesis of related galacto-N-biose derivatives using this chemoenzymatic system has been reported with high efficiency.[1][2] Yields for similar syntheses of GNB and lacto-N-biose derivatives have been reported to be high.[3]

Alternative Synthesis: Transglycosylation

An alternative enzymatic approach involves the use of β -D-galactosidases for the regioselective synthesis of p-nitrophenyl glycosides of β -D-galactopyranosyl-disaccharides through transglycosylation.[7] In this method, a suitable galactose donor (e.g., lactose or o-nitrophenyl- β -D-galactopyranoside) is reacted with the acceptor, p-Nitrophenyl N-acetyl- β -D-galactosaminide, in the presence of a β -D-galactosidase.

Transglycosylation Logical Relationship





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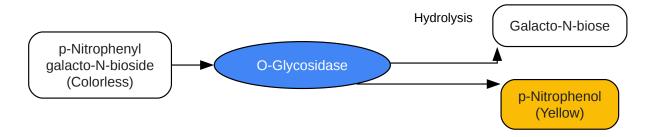
Caption: Logical flow of transglycosylation.

This method's efficiency can be influenced by the choice of enzyme, reaction conditions, and the potential for hydrolytic side reactions.[7]

Application in Enzyme Assays

p-Nitrophenyl galacto-N-bioside is a valuable tool for studying O-glycosidase activity. The enzymatic hydrolysis of the glycosidic bond releases p-nitrophenol, which can be quantified colorimetrically at 400-420 nm.[8][9]

O-Glycosidase Assay Principle



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Caption: Principle of O-glycosidase assay.



This assay provides a straightforward and sensitive method for determining enzyme kinetics and for high-throughput screening of enzyme inhibitors.

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